1-Bromo-1-methoxypropan-2-one
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Overview
Description
1-Bromo-1-methoxypropan-2-one is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMK glycidate and is used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Chemical Synthesis and Reactivity
Masked Acetonyl Bromide Synthesis : The compound 3-bromo-2-(tetrahydropyran-2-yloxy)propene, related to 1-Bromo-1-methoxypropan-2-one, functions as a useful masked acetonyl bromide. This is significant in chemical synthesis as it enables complex molecule construction (Horning, Kavadias & Muchowski, 1970).
Olefin Cation Radical Formation : A study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl revealed its role in generating olefin cation radicals under photolysis. These radicals are crucial in understanding reaction mechanisms in organic chemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).
Skraup-Type Synthesis Application : 2,2,3-Tribromopropanal, a compound related to 1-Bromo-1-methoxypropan-2-one, is used in the Skraup-type synthesis of 3-Bromoquinolin-6-ols. This showcases its utility in creating complex heterocyclic compounds, important in pharmaceutical and material science (Lamberth et al., 2014).
Aziridine Ring Opening : 1-Arylmethyl-2-(bromomethyl)aziridines, when treated with sodium methoxide, yield 2-amino-1-aryloxy-3-methoxypropanes, demonstrating the compound's role in ring-opening reactions, a key process in organic synthesis (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).
Nucleophilic Displacement and Coupling Reactions : Research on (E)- and (Z)-1,3-dibromo-2-methoxypropene, structurally related to 1-Bromo-1-methoxypropan-2-one, delved into its nucleophilic displacement reactions and palladium-catalyzed coupling reactions, important in creating complex molecules (Edvardsen, Benneche & Tius, 2000).
Mechanism of Action
Target of Action
Similar compounds like 1-bromo-2-propanol have been shown to interact with enzymes such as haloalkane dehalogenase .
Mode of Action
Brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, interacts with the bromine atom, which serves as a good leaving group due to its size and polarizability . This leads to the formation of a new bond with the nucleophile and the release of a bromide ion .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including nucleophilic substitutions and elimination reactions .
Result of Action
Brominated compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .
properties
IUPAC Name |
1-bromo-1-methoxypropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(6)4(5)7-2/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDYUZUBHRPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-methoxypropan-2-one |
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